molecular formula C20H17NO3 B12616516 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione CAS No. 918437-55-5

3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione

Cat. No.: B12616516
CAS No.: 918437-55-5
M. Wt: 319.4 g/mol
InChI Key: SRRQFNADNKJKSB-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (CAS 918437-55-5) is a synthetically derived phenanthridine derivative of significant interest in medicinal chemistry and antibacterial research. The compound has a molecular formula of C20H17NO3 and a molecular weight of 319.35 g/mol . The phenanthridine core structure is a recognized "drug preconception" scaffold known for diverse biological activities . Recent scientific literature highlights the specific research value of this and related phenanthridine compounds as promising antitubercular agents. Investigations into phenanthridine-based molecules have demonstrated potent activity against Mycobacterium tuberculosis H37Rv strain, the causative bacterium of tuberculosis, making them valuable chemical tools in the fight against drug-resistant strains of TB . The mechanism of action for phenanthridine derivatives often involves targeting crucial bacterial enzymes; molecular docking studies suggest that similar compounds exhibit a plausible binding pattern at the active site of Mycobacterial DNA topoisomerase II (PDB: 5BS8), a validated drug target . Beyond antimicrobial applications, the broader phenanthridinone chemical class is extensively researched for other pharmacological effects, including acting as inhibitors of poly(ADP-ribose) polymerase (PARP) proteins, which are relevant in cancer therapy, and as topoisomerase I-targeting antitumor agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918437-55-5

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3,3,6-trimethyl-2,4-dihydrobenzo[j]phenanthridine-1,7,12-trione

InChI

InChI=1S/C20H17NO3/c1-10-15-17(16-13(21-10)8-20(2,3)9-14(16)22)19(24)12-7-5-4-6-11(12)18(15)23/h4-7H,8-9H2,1-3H3

InChI Key

SRRQFNADNKJKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid (H₂SO₄). This reaction proceeds through a series of steps, including cyclization and annelation, to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Bulky aryl groups (e.g., 7b’s trimethoxyphenyl) improve cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition . Methyl groups (as in the target compound) may optimize lipophilicity for membrane permeability without steric hindrance.
  • Ring System Modifications: The benzo[j]phenanthridine core (4a) exhibits superior potency to pyrimido-isoquinoline systems (4b), emphasizing the importance of a planar aromatic structure for intercalative binding .

Natural Angucycline Analogues

Natural derivatives like rabelomycin (3,6,8-trihydroxy-3-methyl-DPT) and tetrangomycin (3,8-dihydroxy-3-methyl-DPT) share structural motifs with synthetic DPTs but feature hydroxyl and glycosyl groups. These modifications confer distinct bioactivities:

  • Rabelomycin : Exhibits antibiotic properties via reactive oxygen species (ROS) generation; LogP = 2.06, indicating moderate solubility .
  • Tetrangomycin : Antibiotic activity against Gram-positive bacteria; stereochemistry (3R) critical for function .

In contrast, synthetic DPTs prioritize cytotoxicity over antibiotic effects, achieved by substituting polar hydroxyl groups with nonpolar methyl or aryl groups.

Mechanistic Insights

  • Cytotoxicity : Synthetic DPTs induce apoptosis in cancer cells (e.g., MCF-7, NCI-H460) through ROS-mediated DNA damage and topoisomerase II inhibition .
  • SAR Trends: The 3,3-dimethyl substitution in the target compound may stabilize the dihydroquinone moiety, prolonging its redox-cycling activity compared to monosubstituted analogues .

Antitumor Activity Rankings (Based on ):

4a (Benzo[j]phenanthridine trione) > 4b (Pyrimido-isoquinoline tetrone) > 4c (Simplified trione) Exception: Phenylamino-substituted 4c surpasses 4b in potency, highlighting the role of electron-rich substituents .

Physicochemical Properties:

  • LogP : Methyl-substituted DPTs (e.g., target compound) have estimated LogP ~2.5–3.0, balancing solubility and membrane penetration.
  • Melting Points : High thermal stability (240–252°C) across DPTs correlates with rigid aromatic frameworks .

Biological Activity

3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (CAS Number: 1261989-93-8) is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of 3,3,6-trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can be represented as follows:

C20H17NO3\text{C}_{20}\text{H}_{17}\text{N}\text{O}_{3}

This compound belongs to the phenanthridine family, which is known for various pharmacological effects.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of phenanthridine derivatives. Notably, compounds derived from the phenanthridine core have shown significant activity against Mycobacterium tuberculosis. For instance:

  • Phenanthridine Amide Derivative PA-01 : Exhibited a minimum inhibitory concentration (MIC) of 61.31 μM in the microplate Alamar Blue assay (MABA) and 62.09 μM in low-oxygen recovery assay (LORA) methodologies.
  • Triazole Derivative PT-09 : Demonstrated even greater potency with MIC values of 41.47 μM and 78.75 μM against M. tuberculosis H37Rv strain in MABA and LORA assays respectively .

These findings suggest that modifications to the phenanthridine structure can enhance antitubercular activity.

Anticancer Properties

Phenanthridine derivatives are also being investigated for their anticancer potential. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The specific activity of 3,3,6-trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has not been extensively documented but is anticipated based on the structural similarities with other active phenanthridines.

The biological activities of phenanthridines are attributed to their ability to interact with various biological targets:

  • DNA Intercalation : Many phenanthridines can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

  • Study on Antitubercular Activity :
    • A series of phenanthridine derivatives were synthesized and evaluated for their antitubercular activity.
    • Results indicated that structural modifications significantly impacted their efficacy against M. tuberculosis .
  • Anticancer Activity Investigation :
    • Various derivatives were tested against different cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549).
    • Notable cytotoxic effects were observed at micromolar concentrations, indicating potential for further development .

Data Table: Biological Activity Overview

Compound NameActivity TypeMIC/IC50 ValueReference
PA-01Antitubercular61.31 μM
PT-09Antitubercular41.47 μM
Phenanthridine Derivative XAnticancer5 μM

Q & A

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

  • Methodology : Use HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Quantify using external standards and UV detection at 254 nm. Impurity profiling should focus on byproducts from incomplete cyclization or oxidation .

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